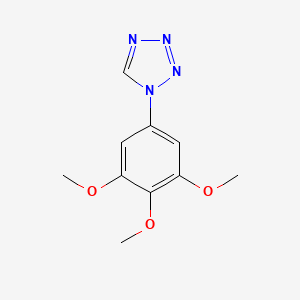
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole is a chemical compound that features a tetrazole ring attached to a trimethoxyphenyl group. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-trimethoxyphenyl)-1H-tetrazole typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with sodium azide under acidic conditions. This reaction forms the tetrazole ring through a cyclization process . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the tetrazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles with various functional groups.
Aplicaciones Científicas De Investigación
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-1H-tetrazole involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin, heat shock protein 90, and thioredoxin reductase . These interactions lead to the disruption of cellular processes, such as cell division and protein folding, which can result in cell death or inhibition of cell growth .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-trimethoxyphenylhydrazine: Shares the trimethoxyphenyl group but lacks the tetrazole ring.
1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring.
3,4,5-trimethoxyphenylacetic acid: Features the trimethoxyphenyl group attached to an acetic acid moiety.
Uniqueness
1-(3,4,5-trimethoxyphenyl)-1H-tetrazole is unique due to the presence of both the trimethoxyphenyl group and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H12N4O3 |
|---|---|
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
1-(3,4,5-trimethoxyphenyl)tetrazole |
InChI |
InChI=1S/C10H12N4O3/c1-15-8-4-7(14-6-11-12-13-14)5-9(16-2)10(8)17-3/h4-6H,1-3H3 |
Clave InChI |
UJSCCEXRAYMZCY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


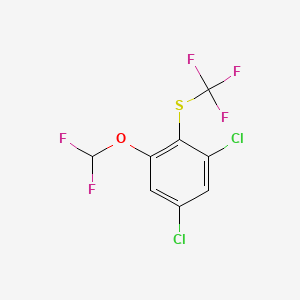





![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)
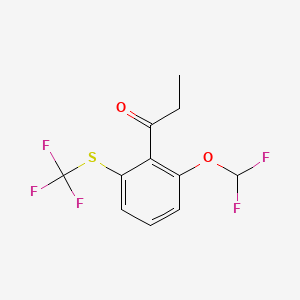
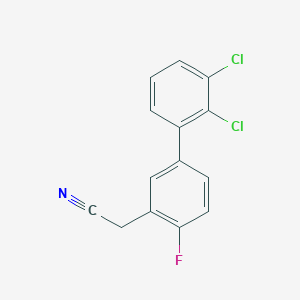
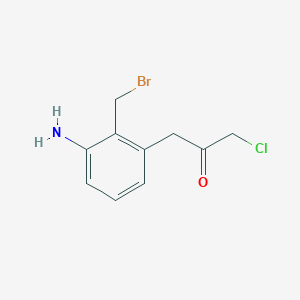
![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)



